molecular formula C36H56O11 B206048 Esculentoside B CAS No. 60820-94-2

Esculentoside B

Cat. No.: B206048
CAS No.: 60820-94-2
M. Wt: 664.8 g/mol
InChI Key: SFZVDNKTWPZIJG-UQKHHTMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Esculentoside B, also known as this compound, is a natural triterpene glycoside derived from the roots of Phytolacca acinosa Roxb. This compound is known for its neurotoxic effects on zebrafish larvae and its ability to impair the development of their central nervous system. Additionally, this compound exhibits anti-inflammatory and antifungal properties .

Chemical Reactions Analysis

Types of Reactions: Esculentoside B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve the use of halogens or other nucleophiles to replace specific functional groups within the molecule.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered biological activities. These derivatives are often studied for their enhanced antifungal and anti-inflammatory properties .

Comparison with Similar Compounds

Esculentoside B is unique among triterpene glycosides due to its specific biological activities. Similar compounds include:

This compound stands out due to its combined neurotoxic, anti-inflammatory, and antifungal activities, making it a compound of significant interest in various fields of scientific research.

Properties

CAS No.

60820-94-2

Molecular Formula

C36H56O11

Molecular Weight

664.8 g/mol

IUPAC Name

(2R,4aR,6aR,6aS,6bR,9R,10R,11S,12aR,14bR)-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C36H56O11/c1-31(30(44)45-6)11-13-36(29(42)43)14-12-34(4)19(20(36)15-31)7-8-24-32(2)16-21(38)27(47-28-26(41)25(40)22(39)17-46-28)33(3,18-37)23(32)9-10-35(24,34)5/h7,20-28,37-41H,8-18H2,1-6H3,(H,42,43)/t20-,21+,22-,23?,24-,25+,26-,27+,28+,31-,32+,33+,34-,35-,36+/m1/s1

InChI Key

SFZVDNKTWPZIJG-UQKHHTMJSA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC

Isomeric SMILES

C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)C)C)[C@H]2C1)C)C(=O)O)C(=O)OC

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC

Appearance

Powder

melting_point

266-269°C

physical_description

Solid

Synonyms

3-O-beta-D-xylopiranosyl-phytolaccagenin
phytolaccoside B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Esculentoside B
Reactant of Route 2
Esculentoside B
Reactant of Route 3
Esculentoside B
Reactant of Route 4
Esculentoside B
Reactant of Route 5
Esculentoside B
Reactant of Route 6
Esculentoside B
Customer
Q & A

Q1: What is the primary biological activity reported for phytolaccoside B?

A1: Phytolaccoside B has demonstrated potent inhibitory activity against agrobacterial plant transformation. This activity was observed in a GUS expression bioassay using extracts from Phytolacca americana callus. [, ]

Q2: Does phytolaccoside B exhibit any antifungal properties?

A2: Yes, research suggests that phytolaccoside B possesses antifungal activity. Studies on Phytolacca tetramera Hauman, revealed that phytolaccoside B alters the morphology of yeasts and molds. It enhances the activity of chitin synthase 1, leading to increased chitin levels and fungal cell wall thickening. []

Q3: What is the mechanism of action for the antifungal activity of phytolaccoside B?

A3: Although its antifungal mechanism is not fully understood, phytolaccoside B does not appear to directly inhibit (1→3)-β-D-glucan synthase, unlike some other antifungal compounds. Instead, it seems to exert its effect by enhancing chitin synthase 1 activity. This leads to an increase in chitin production, a major component of fungal cell walls, ultimately affecting fungal morphology and potentially compromising cell wall integrity. []

Q4: What is known about the structure of phytolaccoside B?

A4: Phytolaccoside B is a triterpene glycoside. It is a monodesmoside, meaning it contains a single sugar moiety attached to the triterpene backbone. The specific structure has been elucidated through spectroscopic analyses including NMR and mass spectrometry. [, , , , ]

Q5: Has phytolaccoside B been found in other plant species besides Phytolacca americana?

A5: Yes, phytolaccoside B has been isolated from other Phytolacca species, including Phytolacca tetramera Hauman, Phytolacca thyrsiflora, and Phytolacca acinosa Roxb. [, , ] This suggests that the compound may play a role in the defense mechanisms of these plants.

Q6: Are there any potential applications for phytolaccoside B based on its biological activities?

A6: The inhibitory activity of phytolaccoside B against agrobacterial plant transformation makes it a promising tool for studying the mechanisms behind plant transformation. It could potentially be used as a biochemical probe to investigate the intricate interactions between Agrobacterium and plant cells during the transformation process. [, ] Furthermore, its antifungal properties might be explored for potential applications in agriculture or medicine, although further research is needed.

Q7: How does phytolaccoside B compare to other known antifungal agents in terms of its mechanism and target?

A7: Unlike some common antifungal agents that target (1→3)-β-D-glucan synthase, phytolaccoside B does not appear to directly inhibit this enzyme. Instead, its antifungal activity is linked to the enhancement of chitin synthase 1 activity and subsequent chitin accumulation in fungal cell walls. [] This distinct mechanism suggests a potential for phytolaccoside B to be effective against fungal strains resistant to conventional antifungals.

Q8: What analytical techniques are commonly employed for the isolation and characterization of phytolaccoside B?

A8: Various techniques are utilized for the isolation and characterization of phytolaccoside B. These include solvent extraction, chromatographic methods like high-speed counter-current chromatography (HSCCC), and spectroscopic analyses such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). []

Q9: Are there any studies investigating the potential toxicity of phytolaccoside B?

A9: While the research primarily focuses on the antifungal and plant transformation inhibitory activities of phytolaccoside B, one study observed fungal membrane damage at the minimum inhibitory concentration (MIC) of phytolaccoside B. [] Further research is needed to thoroughly assess the potential toxicity and safety profile of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.